Cas no 1332301-39-9 (3-(2,6-dichlorophenoxy)azetidine)

3-(2,6-dichlorophenoxy)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-dichlorophenoxy)azetidine
- Azetidine, 3-(2,6-dichlorophenoxy)-
- SCHEMBL2299492
- EN300-1982814
- 1332301-39-9
-
- インチ: 1S/C9H9Cl2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2
- InChIKey: DYWGXPZTHZTSEH-UHFFFAOYSA-N
- ほほえんだ: N1CC(OC2=C(Cl)C=CC=C2Cl)C1
計算された属性
- せいみつぶんしりょう: 217.0061193g/mol
- どういたいしつりょう: 217.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.359±0.06 g/cm3(Predicted)
- ふってん: 306.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.11±0.40(Predicted)
3-(2,6-dichlorophenoxy)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982814-0.25g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1982814-10g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1982814-5.0g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1982814-1.0g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1982814-1g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-1982814-0.05g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-1982814-0.1g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1982814-0.5g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1982814-2.5g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1982814-10.0g |
3-(2,6-dichlorophenoxy)azetidine |
1332301-39-9 | 10g |
$4421.0 | 2023-06-01 |
3-(2,6-dichlorophenoxy)azetidine 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-(2,6-dichlorophenoxy)azetidineに関する追加情報
Professional Introduction to Compound with CAS No. 1332301-39-9 and Product Name 3-(2,6-dichlorophenoxy)azetidine
Compound with the CAS number 1332301-39-9 and the product name 3-(2,6-dichlorophenoxy)azetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chloro substituents and an azetidine ring makes it a versatile scaffold for further chemical modifications, which could lead to the development of novel therapeutic agents.
The 3-(2,6-dichlorophenoxy)azetidine molecule is characterized by its aromatic ring system, which is further functionalized with two chlorine atoms at the 2 and 6 positions. This substitution pattern enhances the compound's reactivity, making it a valuable intermediate in synthetic organic chemistry. The azetidine ring, a five-membered heterocycle containing nitrogen, introduces additional complexity and potential for biological activity. Such structural features are often explored in the design of drugs targeting various diseases, including infectious diseases and chronic conditions.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Azetidine derivatives have been particularly studied for their antimicrobial and anti-inflammatory properties. The 3-(2,6-dichlorophenoxy)azetidine compound, with its dual functionalization, presents an intriguing platform for developing new antibiotics and anti-inflammatory agents. Studies have shown that modifications at the aromatic ring can significantly alter the biological activity of these compounds, making them more effective against resistant strains of bacteria.
In addition to its pharmaceutical applications, 3-(2,6-dichlorophenoxy)azetidine has shown promise in agricultural chemistry. The chloro substituents on the aromatic ring contribute to its stability and persistence, which are desirable traits for crop protection agents. Research is ongoing to explore its potential as a precursor for herbicides and fungicides that are both effective and environmentally friendly. The ability to fine-tune the structure of this compound allows chemists to balance efficacy with environmental impact, a critical consideration in modern agriculture.
The synthesis of 3-(2,6-dichlorophenoxy)azetidine involves a series of well-established organic reactions, including halogenation and nucleophilic substitution. These reactions are chosen for their high yield and selectivity, ensuring that the final product is pure and suitable for further applications. Advances in synthetic methodologies have enabled chemists to produce this compound on a larger scale, making it more accessible for research and development purposes.
One of the most exciting aspects of 3-(2,6-dichlorophenoxy)azetidine is its potential as a lead compound for drug discovery. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced biological activity. This approach has already led to the discovery of several promising candidates that are being evaluated in preclinical studies. The combination of traditional synthetic methods with modern computational tools provides a powerful platform for innovation in medicinal chemistry.
The structural versatility of 3-(2,6-dichlorophenoxy)azetidine also makes it an attractive candidate for material science applications. The presence of both polar and non-polar regions in its molecule allows it to interact with a wide range of materials, making it useful in the development of new polymers and coatings. These materials could find applications in electronics, construction, and other industries where specialized properties are required.
As research continues to uncover new applications for 3-(2,6-dichlorophenoxy)azetidine, it is clear that this compound will play a significant role in future advancements across multiple fields. Its unique combination of structural features and reactivity makes it a valuable tool for chemists and researchers alike. By exploring its potential in pharmaceuticals, agriculture, and materials science, we can harness its full capabilities and contribute to solving some of the most pressing challenges facing society today.
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